molecular formula C18H22N6O2S B2640850 2,5-dimethyl-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1170450-82-4

2,5-dimethyl-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2640850
CAS No.: 1170450-82-4
M. Wt: 386.47
InChI Key: RNKWRJJGOPNQLT-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. Its molecular architecture, featuring a pyrimidine core linked to a 2-methyl-1H-imidazole and a 2,5-dimethylbenzenesulfonamide group via an ethylamino spacer, suggests potential as a scaffold for protein kinase inhibition. This structural motif is commonly found in compounds that target ATP-binding sites of various kinases, making it a valuable tool for investigating intracellular signaling pathways, cell proliferation, and apoptosis. Researchers can utilize this compound in high-throughput screening assays to identify novel therapeutic targets, in structure-activity relationship (SAR) studies to optimize potency and selectivity, and as a chemical probe to elucidate the biological function of specific kinases in disease models. The benzenesulfonamide moiety may also confer properties suitable for probing carbonic anhydrases or other enzymes that recognize sulfonamide-based inhibitors. For research use only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dimethyl-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S/c1-13-4-5-14(2)16(10-13)27(25,26)23-7-6-20-17-11-18(22-12-21-17)24-9-8-19-15(24)3/h4-5,8-12,23H,6-7H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKWRJJGOPNQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,5-dimethyl-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide , often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Molecular Formula : C15H20N4O2S
  • IUPAC Name : this compound

This compound features a benzenesulfonamide moiety linked to a pyrimidine ring substituted with an imidazole group, which is significant for its biological interactions.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and modulate various biological pathways. The mechanisms include:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as a competitive inhibitor. This interaction can prevent substrate binding and disrupt normal enzymatic activity.
  • Targeting Cancer Pathways : Investigations have indicated that the compound may inhibit pathways involved in cancer cell proliferation, particularly through modulation of PI3K and mTOR signaling pathways.

Biological Activity Data

Research has demonstrated the following biological activities associated with this compound:

Activity Type Observation Reference
Antitumor ActivityExhibits cytotoxic effects against various cancer cell lines (e.g., HCT116, MCF7).
Enzyme InhibitionInhibits DNA gyrase ATPase activity in bacterial strains.
Antimicrobial ActivityShows potential against specific bacterial strains with varying MIC values.
Anticonvulsant ActivityDemonstrated protective effects in animal models during maximal electroshock tests.

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Antitumor Studies : A study evaluated the antiproliferative effects of the compound on human cancer cell lines, showing significant inhibition of cell growth in MCF7 and HCT116 cells at low micromolar concentrations. The study also assessed toxicity profiles, indicating a favorable safety margin in preliminary assessments.
  • Enzyme Interaction Studies : Research focused on the binding affinity of the compound to DNA gyrase revealed that modifications in its structure could enhance inhibitory potency against resistant bacterial strains.
  • Neuropharmacological Assessments : Animal studies indicated that the compound exhibited anticonvulsant properties comparable to standard treatments, suggesting potential for further development in neurological disorders.

Q & A

Basic: What are the critical steps in synthesizing 2,5-dimethyl-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrimidine and imidazole rings, followed by sulfonamide coupling. Key steps include:

  • Pyrimidine-Imidazole Conjugation : Reacting 6-chloropyrimidin-4-amine with 2-methylimidazole under nucleophilic aromatic substitution (SNAr) conditions (e.g., DMF, 80–100°C) to install the imidazole moiety .
  • Sulfonamide Formation : Coupling the resulting amine intermediate with 2,5-dimethylbenzenesulfonyl chloride using a base (e.g., triethylamine) in dichloromethane (DCM) at 0–25°C .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of unreacted intermediates .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should data discrepancies be resolved?

Methodological Answer:

  • Primary Techniques :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for carbon-hydrogen correlation. For example, sulfonamide protons appear at δ 7.5–8.0 ppm, while imidazole protons resonate at δ 7.1–7.3 ppm .
    • FT-IR : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N-H bends at 1550–1650 cm⁻¹ .
  • Resolving Discrepancies : Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion consistency. If NMR signals overlap (e.g., aromatic protons), use 2D NMR (COSY, NOESY) or temperature-variable NMR to resolve splitting patterns .

Advanced: How can statistical Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

Methodological Answer:

  • Factor Screening : Use a Plackett-Burman design to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) affecting yield .
  • Response Surface Methodology (RSM) : Apply a Central Composite Design (CCD) to model non-linear relationships. For example, optimize the SNAr reaction by varying temperature (70–110°C), reaction time (6–24 hr), and base equivalents (1.5–3.0) .
  • Validation : Confirm predicted optimal conditions with triplicate runs. A case study showed a 22% yield increase in analogous sulfonamide synthesis using DoE .

Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for this compound’s kinase inhibition potential?

Methodological Answer:

  • Structural Probes : Synthesize analogs with modifications to:
    • Imidazole Substituents : Replace 2-methyl with bulkier groups (e.g., isopropyl) to assess steric effects on binding .
    • Sulfonamide Linker : Vary ethylene spacer length (e.g., propylene) to evaluate flexibility .
  • Assays :
    • Enzymatic Kinase Assays : Use ADP-Glo™ kinase assays to measure IC₅₀ against target kinases (e.g., EGFR, VEGFR).
    • Molecular Dynamics (MD) Simulations : Dock analogs into kinase ATP pockets (e.g., using AutoDock Vina) to correlate substituent effects with binding energy .
      A study on analogous benzimidazole-sulfonamides showed that 2-methylimidazole enhances selectivity for tyrosine kinases .

Advanced: How can researchers address contradictions in biological activity data across different assay platforms?

Methodological Answer:

  • Assay Standardization :
    • Cell Line Validation : Use authenticated lines (e.g., ATCC) to minimize variability. For example, discrepancies in IC₅₀ values between HeLa and HEK293 cells may arise from differential expression of target proteins .
    • Control Compounds : Include reference inhibitors (e.g., imatinib for kinase assays) to normalize inter-lab variability .
  • Mechanistic Follow-Up : Employ orthogonal assays (e.g., SPR for binding affinity, Western blot for target modulation) to confirm activity. For instance, a compound showing poor cytotoxicity but strong kinase inhibition may require permeability optimization .

Basic: What are the recommended storage conditions and stability profiles for this compound?

Methodological Answer:

  • Storage : Store at –20°C in airtight, light-protected vials under argon to prevent hydrolysis of the sulfonamide group .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., free amine from sulfonamide cleavage) should be <2% .

Advanced: What computational methods are suitable for predicting the metabolic pathways of this compound?

Methodological Answer:

  • In Silico Tools :
    • CYP450 Metabolism : Use StarDrop’s P450 Module or Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., imidazole methyl group) .
    • Phase II Metabolism : Predict glucuronidation and sulfation sites with GLUE (GastroPlus).
  • Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS to detect metabolites .

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